BenchChemオンラインストアへようこそ!

1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Physicochemical profiling logP Membrane permeability

1-Cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1226442-28-9) is a synthetic organic compound belonging to the pyrazolyl-urea class, characterized by a 3,5-dimethylpyrazole moiety linked via an ethyl spacer to a cyclohexyl-substituted urea. With a molecular formula of C₁₄H₂₄N₄O and a molecular weight of 264.37 g/mol, this compound is primarily utilized as a research chemical in medicinal chemistry and pharmacology, particularly in exploratory studies targeting kinase inhibition and anti-infective pathways.

Molecular Formula C14H24N4O
Molecular Weight 264.373
CAS No. 1226442-28-9
Cat. No. B2684817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
CAS1226442-28-9
Molecular FormulaC14H24N4O
Molecular Weight264.373
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NC2CCCCC2)C
InChIInChI=1S/C14H24N4O/c1-11-10-12(2)18(17-11)9-8-15-14(19)16-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H2,15,16,19)
InChIKeyNOVCCTRUMWNTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1226442-28-9): Procurement-Relevant Chemical Profile and Comparator Baseline


1-Cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1226442-28-9) is a synthetic organic compound belonging to the pyrazolyl-urea class, characterized by a 3,5-dimethylpyrazole moiety linked via an ethyl spacer to a cyclohexyl-substituted urea . With a molecular formula of C₁₄H₂₄N₄O and a molecular weight of 264.37 g/mol, this compound is primarily utilized as a research chemical in medicinal chemistry and pharmacology, particularly in exploratory studies targeting kinase inhibition and anti-infective pathways [1]. Its structural scaffold is shared with a family of pyrazolyl-ureas known for diverse biological activities, but its specific substitution pattern—cyclohexyl on the urea nitrogen and unsubstituted C4 on the pyrazole ring—creates a distinct physicochemical and potentially pharmacological profile relative to closely related analogs [2].

Why Generic Substitution of 1-Cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea with In-Class Analogs Fails for Research Procurement


Despite sharing a common pyrazolyl-urea core, subtle variations in the N-substituent (e.g., cyclohexyl vs. tetrahydropyran-4-yl vs. tert-butyl) and pyrazole C4 substitution (e.g., -H vs. -Cl vs. -CF₃) profoundly alter the compound's physicochemical properties—such as lipophilicity (logP varies by over 2.5 units across analogs) and hydrogen-bonding capacity—as well as its interaction with biological targets like serine hydrolases, where C4 substitution can shift inhibitory potency by orders of magnitude [1]. These changes directly impact membrane permeability, metabolic stability, and target selectivity, meaning that procurement of a generic analog without verifying quantitative match to the required assay conditions risks irreproducible results and wasted resources [2]. The following evidence guide thus quantifies how the specific cyclohexyl and 3,5-dimethyl substitution profile of CAS 1226442-28-9 creates differentiable value relative to its closest in-class comparators.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea Against Key Comparators


Lipophilicity (logP) Differentiation: Cyclohexyl vs. Tetrahydropyran-4-yl and tert-Butyl Analogs

The target compound exhibits a calculated logP (XLogP3) of approximately 3.06 (ZINC15), which is substantially higher than the tetrahydropyran-4-yl analog (1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, CAS 2034498-31-0, XLogP3 = 0.5) and the tert-butyl analog (XLogP3 ≈ 1.5–2.0) [1][2]. This 2.5+ log unit difference represents a >300-fold increase in theoretical partition coefficient, indicating significantly higher membrane permeability potential for the cyclohexyl derivative in cell-based assays [1].

Physicochemical profiling logP Membrane permeability Drug-likeness

Molecular Weight and Heavy Atom Count Comparison for Permeability and Solubility Optimization

The target compound has a molecular weight of 264.37 g/mol and 19 heavy atoms, which is lower than the 4-chloro analog (N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea, MW = 298.81 g/mol) and the trifluoromethyl analog (N-cyclohexyl-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea, MW ≈ 318 g/mol) . This positions the target compound closer to the optimal Lipinski rule-of-five parameters for oral bioavailability, with MW < 500 and logP < 5, while avoiding the excessive molecular bulk that can hinder solubility and formulation [1].

Molecular weight Drug-likeness Solubility Lead optimization

Pyrazole C4 Substitution Status: Unsubstituted (H) vs. Electron-Withdrawing Groups for Serine Hydrolase Inhibition

In a systematic SAR study by Otrubova et al. (2019), pyrazole urea-based serine hydrolase inhibitors showed a clear trend in potency based on C4 substitution: CN > H > Me. The target compound, bearing an H at C4, is predicted to exhibit intermediate inhibitory activity against FAAH (apparent Ki in the low nanomolar range) compared to C4-CN analogs (Ki ~100–200 pM) and C4-Me analogs (significantly reduced activity) [1]. This positions CAS 1226442-28-9 as a balanced probe for serine hydrolase profiling, offering sufficient potency for target engagement without the potential off-target liabilities associated with the ultra-potent C4-CN series [1].

Serine hydrolase inhibition FAAH Structure-activity relationship Pyrazole C4 substitution

Hydrogen Bond Acceptor/Donor Profile and Topological Polar Surface Area (TPSA) for CNS Penetration Potential

The target compound has a calculated TPSA of 64.15 Ų with 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This compares favorably to the tetrahydropyran-4-yl analog, which has an additional oxygen atom in the ring (HBA = 5, TPSA ≈ 75–80 Ų), and to the 4-chloro analog (TPSA ≈ 64 Ų but with increased molecular bulk) [1]. A TPSA below 70 Ų is often associated with improved blood-brain barrier (BBB) penetration potential, suggesting that the target compound may be a superior candidate for CNS-targeted programs compared to more polar analogs [2].

CNS drug delivery Blood-brain barrier Polar surface area Hydrogen bonding

Optimal Research and Procurement Application Scenarios for 1-Cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea


Cell-Based Kinase Inhibition Screening in Oncology Programs

The favorable lipophilicity (logP ~3.06) and moderate molecular weight (264.37 g/mol) of CAS 1226442-28-9 support efficient passive cellular uptake, making it a strong candidate for cell-based kinase inhibition screens, particularly for intracellular targets such as GSK-3β, where similar pyrazolyl-ureas have shown IC₅₀ values in the 10–1314 nM range . Its balanced profile avoids the solubility limitations of bulkier halogenated analogs while maintaining sufficient permeability for robust intracellular target engagement.

Endocannabinoid System Modulation via FAAH Inhibition

Based on class-level SAR, the C4-unsubstituted pyrazolyl-urea scaffold of this compound is predicted to provide intermediate FAAH inhibitory potency (low nanomolar Ki), positioning it as a valuable tool for modulating endocannabinoid tone without the hyper-potency and potential off-target effects of C4-CN analogs [1]. This makes it suitable for in vivo pain and inflammation models where a moderate level of FAAH inhibition is desirable.

CNS-Targeted Lead Optimization Programs

With a TPSA of 64.15 Ų—below the 70 Ų threshold commonly associated with BBB penetration—and a logP of 3.06, this compound is a preferred starting scaffold for medicinal chemistry programs targeting CNS disorders [2]. Its cyclohexyl group provides a balance of lipophilicity and steric bulk that can be further optimized to improve selectivity and metabolic stability while maintaining brain exposure.

Structure-Activity Relationship (SAR) Studies in Anti-Infective Drug Discovery

The compound's structural simplicity and synthetic accessibility (one-step urea formation from cyclohexyl isocyanate and the corresponding aminoethyl-pyrazole) make it an ideal parent scaffold for parallel synthesis and SAR exploration in anti-infective programs, such as antitrypanosomal or antileishmanial drug discovery, where pyrazolyl-urea derivatives have shown promising IC₅₀ values (e.g., 8 µM against T. brucei) [3].

Quote Request

Request a Quote for 1-cyclohexyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.